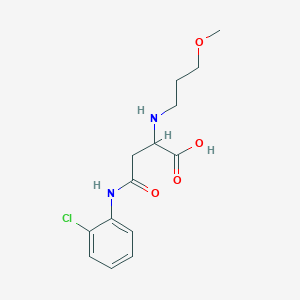![molecular formula C18H18ClNO4 B2828256 [(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate CAS No. 871672-85-4](/img/structure/B2828256.png)
[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate” is a complex organic molecule. It is a derivative of the compound "Methyl 5-chloro-2-methoxybenzoate" , which is a benzoate ester and an organochlorine compound . The exact structure and properties of this compound could not be found in the available resources .
Chemical Reactions Analysis
The specific chemical reactions involving “[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate” are not documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate” are not documented in the available resources .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Soil Microbe Interaction
Dicamba (3,6-dichloro-2-methoxybenzoic acid), which shares the methoxybenzoate group, is a widely used herbicide that is efficiently degraded by soil microbes. Dicamba monooxygenase, a Rieske nonheme oxygenase, catalyzes the oxidative demethylation of dicamba, highlighting the environmental interactions and biodegradation processes relevant to similar chemical structures (Dumitru et al., 2009).
Wastewater Treatment and Environmental Fate
Research on parabens and chlorinated derivatives, which include methoxybenzoate structures, in wastewater treatment plants reveals the significant role of biodegradation in removing such compounds from the environment. This work underscores the environmental fate and risks associated with the usage of compounds bearing methoxybenzoate functionalities (Li et al., 2015).
Synthesis and Biological Activity
Compounds structurally related to “[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate,” such as methoxybenzoate derivatives, are synthesized and evaluated for their potential biological activities, including cytotoxic effects against cancer cell lines. These studies demonstrate the diverse applications of methoxybenzoate and carbamoyl derivatives in medicinal chemistry and drug development (Jasztold-Howorko et al., 1994).
Chemical Synthesis and Material Science
Research on difunctional derivatives of bis(m-phenylene)-32-crown-10, which involves the synthesis and characterization of compounds with methoxybenzoate groups, contributes to advancements in material science and chemical synthesis methodologies. These studies explore the potential of such compounds in the development of novel materials and chemical intermediates (Gibson & Nagvekar, 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-23-16-8-7-14(19)11-15(16)18(22)24-12-17(21)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBXPPBTRFXWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2828175.png)
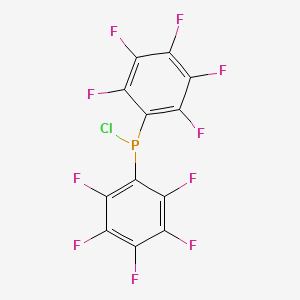
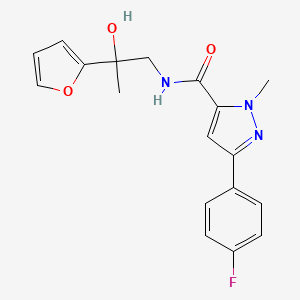
![N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2828181.png)
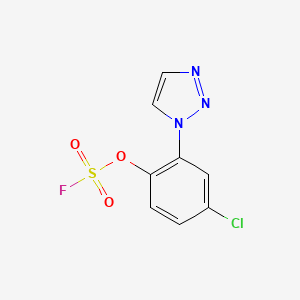

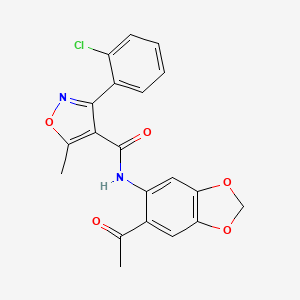
![Ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate](/img/structure/B2828187.png)
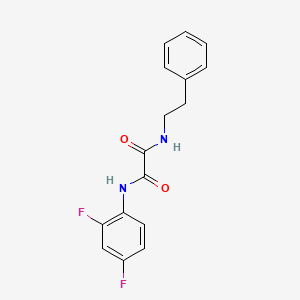
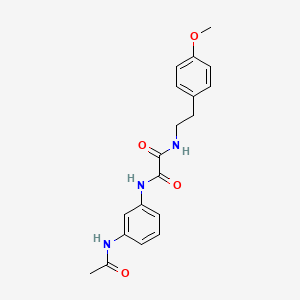
![Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2828191.png)
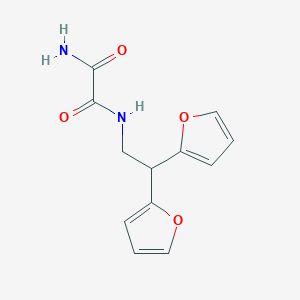
![N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide](/img/structure/B2828195.png)
